
2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in medical research. The compound is a synthetic analog of a natural product called curcumin, which is found in turmeric. The purpose of
Mécanisme D'action
The mechanism of action of 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide is not fully understood. However, studies have shown that the compound can modulate various signaling pathways in cells, including the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is involved in inflammation and cancer. The compound has also been shown to inhibit the activity of enzymes such as COX-2 (cyclooxygenase-2) and iNOS (inducible nitric oxide synthase), which are involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide has various biochemical and physiological effects. In neurology, the compound has been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease. In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. Inflammation research has also shown that the compound can reduce inflammation and pain in animal models of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide in lab experiments include its potential therapeutic effects in various scientific fields, its synthetic nature, and its ability to modulate various signaling pathways in cells. However, limitations include the lack of understanding of its mechanism of action and potential toxicity.
Orientations Futures
For research on 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide include further studies on its mechanism of action, toxicity, and potential therapeutic effects in various scientific fields. Additionally, research could focus on the development of analogs with improved potency and selectivity. The compound could also be studied in combination with other drugs to enhance its therapeutic effects. Finally, studies could focus on the development of delivery systems to improve the bioavailability of the compound.
Méthodes De Synthèse
The synthesis of 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide involves the reaction of 5-(benzofuran-2-yl)isoxazole-3-carboxylic acid with 4-fluorobenzylamine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then treated with acetic anhydride to obtain the final product.
Applications De Recherche Scientifique
2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide has shown potential as a research tool in various scientific fields, including neurology, cancer research, and inflammation. In neurology, the compound has been studied for its potential therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, the compound has been shown to have anti-tumor activity and could potentially be used as a chemotherapeutic agent. Inflammation research has also shown that the compound has anti-inflammatory effects and could be used to treat inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3/c21-15-7-5-13(6-8-15)12-22-20(24)11-16-10-19(26-23-16)18-9-14-3-1-2-4-17(14)25-18/h1-10H,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOCIWTVBCPCFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

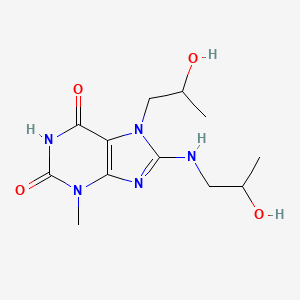
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2457871.png)
![Ethyl 2-[2-(4-benzoylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2457873.png)
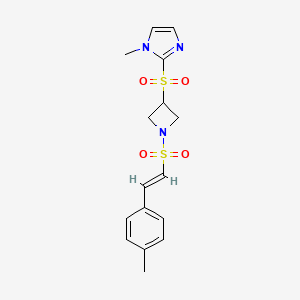
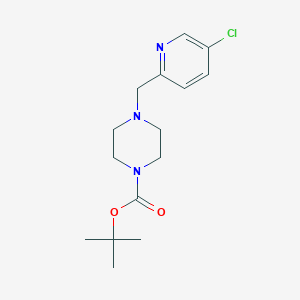
![5-{[(4-Chlorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2457879.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2457881.png)
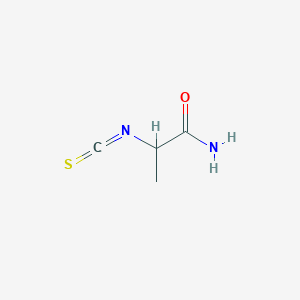

![3-[2-(cyclohexen-1-yl)ethyl]-7-(3,5-dimethylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2457888.png)
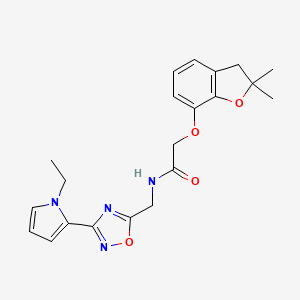

![[4-(1-Aminocyclopropyl)piperidin-1-yl]-[1-[(4-fluorophenyl)methyl]cyclopropyl]methanone;hydrochloride](/img/structure/B2457891.png)